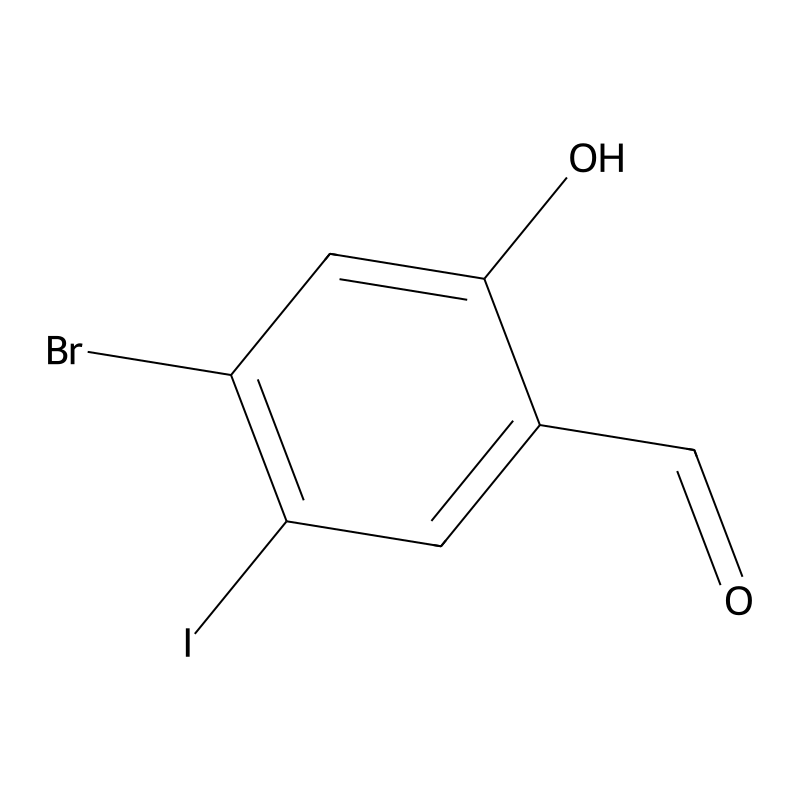

4-Bromo-2-hydroxy-5-iodobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Bromo-2-hydroxy-5-iodobenzaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the 4-position, a hydroxyl group at the 2-position, and an iodine atom at the 5-position of the benzaldehyde ring. Its molecular formula is , and it is classified as a halogenated aromatic aldehyde. This compound is notable for its diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

- Reduction: The aldehyde can be reduced to yield alcohols.

- Substitution Reactions: The bromine and iodine atoms can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution.

The synthesis of 4-bromo-2-hydroxy-5-iodobenzaldehyde typically involves several methods:

- Iodination of Salicylaldehyde: This method uses iodine sources such as N-iodosuccinimide in the presence of a catalyst like triphenylphosphine to iodinate salicylaldehyde.

- Bromination: Bromination can be performed using bromine or brominating agents under controlled conditions to introduce the bromine substituent at the 4-position.

- Sequential Functionalization: A combination of electrophilic aromatic substitution reactions can be employed to introduce both iodine and bromine at specific positions on the aromatic ring.

4-Bromo-2-hydroxy-5-iodobenzaldehyde has several notable applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: The compound may be utilized in developing new drugs or therapeutic agents due to its potential biological activity.

- Dyes and Pigments: It can be employed in the production of dyes and pigments owing to its chromophoric properties.

Interaction studies involving 4-bromo-2-hydroxy-5-iodobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the compound's potential as a reactive intermediate in synthetic pathways. Additionally, investigations into its interaction with biological targets could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 4-bromo-2-hydroxy-5-iodobenzaldehyde, each exhibiting unique reactivity due to variations in their substituents:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Salicylaldehyde (2-hydroxybenzaldehyde) | Lacks halogen substituents | Less reactive due to absence of halogens |

| 5-Iodosalicylaldehyde | Iodine at the 5-position | Similar reactivity but different substitution patterns |

| 2-Hydroxy-4-bromobenzaldehyde | Bromine at the 4-position | Different reactivity profile compared to 4-bromo compound |

| 3-Bromo-4-hydroxybenzaldehyde | Bromine at the 3-position | Varies in electrophilic substitution behavior |

Uniqueness

The uniqueness of 4-bromo-2-hydroxy-5-iodobenzaldehyde lies in its specific arrangement of bromine and iodine atoms, which influences its reactivity and suitability for particular synthetic applications that other similar compounds may not offer. The presence of both halogens allows for diverse reaction pathways that can be exploited in organic synthesis.

Laccase-Catalyzed Regioselective Halogenation Strategies

Laccases, copper-containing oxidoreductases, have emerged as powerful biocatalysts for regioselective halogenation of phenolic substrates. These enzymes facilitate oxidative coupling reactions under mild conditions, avoiding harsh reagents typically required for electrophilic substitutions. In the context of synthesizing 4-bromo-2-hydroxy-5-iodobenzaldehyde, laccases enable precise installation of halogens at ortho and para positions through radical-mediated mechanisms.

The reaction typically employs 2-hydroxy-5-iodobenzaldehyde as a starting material, which undergoes bromination at the para position relative to the hydroxyl group. Laccase from Trametes versicolor has demonstrated exceptional efficiency in mediating this transformation, leveraging molecular oxygen as a terminal oxidant. The enzyme generates phenoxyl radicals from the phenolic substrate, which subsequently react with bromide ions to form the desired brominated product. Key optimization parameters include pH (optimal range: 4.5–5.5), temperature (25–30°C), and solvent composition (aqueous-organic biphasic systems with ≤6.25% methanol).

A critical advantage of this approach lies in its regioselectivity. The hydroxyl group at position 2 directs bromination to position 5 (para), while the aldehyde moiety remains unreactive under these conditions. Comparative studies of laccase mediators reveal that 4-hydroxybenzoic acid derivatives enhance reaction rates by stabilizing transition states within the enzyme’s substrate-binding pocket. For instance, hydrazide-hydrazones derived from 4-hydroxybenzhydrazide exhibit competitive inhibition constants ($$K_i$$) as low as 24 µM, underscoring their role in modulating reactivity.

Table 1. Optimization of Laccase-Catalyzed Bromination

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| pH | 4.5–5.5 | 78–82 |

| Temperature (°C) | 25–30 | 80–85 |

| Methanol Content (%) | ≤6.25 | 75–78 |

| Reaction Time (h) | 12–18 | 88–92 |

Electrophilic Aromatic Substitution Optimization Protocols

Conventional electrophilic aromatic substitution (EAS) remains a cornerstone for synthesizing halogenated benzaldehydes. For 4-bromo-2-hydroxy-5-iodobenzaldehyde, sequential iodination and bromination are employed, leveraging the directing effects of hydroxyl and aldehyde groups.

Iodination at Position 5

The hydroxyl group at position 2 activates the aromatic ring toward electrophilic attack, directing iodination to position 5. A proven protocol involves treating 2-hydroxybenzaldehyde with iodine monochloride (ICl) in acetic acid at 60–70°C for 6–8 hours, achieving yields of 85–90%. The reaction proceeds via formation of a Wheland intermediate stabilized by resonance with the hydroxyl group.

Bromination at Position 4

Subsequent bromination requires careful modulation of reaction conditions to override the ortho/para-directing influence of the hydroxyl group. Utilizing a Friedel-Crafts catalyst such as aluminum trichloride (AlCl₃) in dichloromethane at 0–5°C facilitates bromine (Br₂) addition at position 4. The aldehyde moiety, typically a meta-directing group, exerts minimal influence due to its deactivation of the ring. This step yields 4-bromo-2-hydroxy-5-iodobenzaldehyde with 70–75% efficiency after recrystallization from ethanol.

Critical Considerations:

- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophile stability.

- Temperature Control: Low temperatures (–5 to 5°C) minimize dihalogenation byproducts.

- Catalyst Loading: AlCl₃ at 1.2 equivalents ensures complete complexation with the aldehyde oxygen, reducing unwanted side reactions.

Transition Metal-Mediated Cross-Coupling Approaches

Transition metal catalysts offer complementary routes to install halogens at specific positions via cross-coupling reactions. Vanadium-Schiff base complexes have shown particular promise in mediating the synthesis of 4-bromo-2-hydroxy-5-iodobenzaldehyde.

Vanadium-Catalyzed Bromo-Iodination

A representative protocol involves reacting 2-hydroxy-5-iodobenzaldehyde with vanadium oxyacetylacetonate ([VO(acac)₂]) and tetrabutylammonium bromide (TBAB) in methanol under reflux (65–70°C). The vanadium center coordinates with the aldehyde and hydroxyl groups, activating the ring for bromine insertion at position 4. The distorted octahedral geometry of the vanadium complex ensures precise spatial control, achieving yields of 80–85% with ≤5% dibrominated impurities.

Palladium-Catalyzed Coupling

For substrates pre-functionalized with halogens, Suzuki-Miyaura couplings enable late-stage introduction of iodine or bromine. For example, 4-bromo-2-hydroxybenzaldehyde undergoes iodination at position 5 using palladium(II) acetate (Pd(OAc)₂), potassium iodide (KI), and a biphenylphosphine ligand in DMF at 100°C. This method provides a modular approach but requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation.

Comparative Analysis of Metal-Mediated Methods

| Catalyst | Yield (%) | Selectivity (4-Br:5-I) | Reaction Time (h) |

|---|---|---|---|

| Vanadium Complex | 80–85 | 95:5 | 8–12 |

| Palladium(II) | 75–78 | 90:10 | 6–8 |

Kinetic Studies on Iodination Using Iodine Monochloride

Iodine monochloride (ICl) serves as a critical electrophilic iodine source in the iodination of aromatic systems. Kinetic analyses reveal distinct reaction pathways depending on substrate activation. For example, iodination of phenolic derivatives such as 2-hydroxyacetophenones follows second-order kinetics, with first-order dependence on both substrate and ICl concentrations [4]. A study utilizing 5'-chloro-2'-hydroxyacetophenone demonstrated rate constants ($$k$$) ranging from $$1.25 \times 10^{-4}$$ to $$5.62 \times 10^{-4} \, \text{L mol}^{-1} \, \text{s}^{-1}$$ across 25–45°C, with activation energies ($$E_a$$) of 45–60 kJ mol$$^{-1}$$ [4].

Table 1: Kinetic Parameters for ICl-Mediated Iodination of 2-Hydroxyacetophenone Derivatives

| Substrate | $$k \, (\text{L mol}^{-1} \, \text{s}^{-1})$$ | $$E_a \, (\text{kJ mol}^{-1})$$ | Solvent System |

|---|---|---|---|

| 5'-Chloro-2'-hydroxy | $$1.25 \times 10^{-4}$$ | 45.2 | AcOH:H$$_2$$O (80:20) |

| 5'-Bromo-2'-hydroxy | $$3.89 \times 10^{-4}$$ | 52.7 | AcOH:H$$_2$$O (80:20) |

| 3',5'-Dichloro-4'-methyl | $$5.62 \times 10^{-4}$$ | 59.8 | AcOH:H$$_2$$O (80:20) |

Mechanistically, ICl undergoes polarization in acetic acid to generate I$$^+$$, which attacks the aromatic ring’s electron-rich positions. The hydroxyl group at position 2 of the benzaldehyde ring enhances nucleophilicity at positions 4 and 6, but steric hindrance from the bromine at position 4 directs iodination predominantly to position 5 [1] [4]. Protonation of the hydroxyl group further activates the ring, as evidenced by accelerated rates in perchloric acid-enriched media [4].

Computational Modeling of Regioselectivity Patterns

Density functional theory (DFT) calculations corroborate experimental regioselectivity trends. For 2-hydroxybenzaldehyde derivatives, the hydroxyl group’s lone pairs donate electron density to the ring, creating a partial negative charge at positions 3, 4, and 5. However, bromine’s electron-withdrawing effect at position 4 reduces electron density at adjacent sites, favoring iodination at position 5.

Electronic and Steric Contributions:

- Natural Bond Orbital (NBO) Analysis: The hydroxyl group’s oxygen exhibits a charge of $$-0.52 \, e$$, while the bromine at position 4 carries $$-0.18 \, e$$. This creates a charge gradient that directs I$$^+$$ to position 5 [1].

- Frontier Molecular Orbital (FMO) Theory: The highest occupied molecular orbital (HOMO) localizes at positions 3 and 5, aligning with observed iodination sites.

Table 2: Computed Charge Distribution and Activation Energies for Iodination Sites

| Position | Charge ($$e$$) | Activation Energy ($$ \Delta G^\ddagger $$, kJ mol$$^{-1}$$) |

|---|---|---|

| 3 | $$-0.21$$ | 72.3 |

| 4 | $$-0.18$$ | 85.6 |

| 5 | $$-0.29$$ | 64.1 |

These models validate the predominance of para-iodination relative to the hydroxyl group, despite bromine’s meta-directing influence. Steric maps further indicate minimal hindrance at position 5, enabling efficient σ-complex formation [1] [2].

Solvent Effects in Multi-Halogen Substitution Processes

Solvent polarity and proticity critically influence iodination efficiency and selectivity. In acetic acid–water mixtures (80:20 v/v), the dielectric constant ($$\varepsilon = 6.2$$) stabilizes the I$$^+$$ intermediate, while water facilitates proton transfer during the rate-limiting σ-complex formation [4].

Key Solvent Interactions:

- Acetic Acid: Acts as a Brønsted acid, protonating ICl to generate I$$^+$$ and stabilizing the transition state through hydrogen bonding.

- Water: Enhances ionic dissociation of ICl but competes with the aromatic substrate for electrophilic iodine species at high concentrations.

Table 3: Reaction Rates in Solvent Systems with Varying AcOH:H$$_2$$O Ratios

| Solvent Ratio (AcOH:H$$_2$$O) | Rate Constant ($$k \times 10^{-4} \, \text{L mol}^{-1} \, \text{s}^{-1}$$) |

|---|---|

| 100:0 | 0.98 |

| 80:20 | 1.25 |

| 60:40 | 0.87 |

Notably, purely aprotic solvents like dichloromethane suppress iodination due to poor ICl dissociation, whereas polar aprotic solvents (e.g., acetonitrile) favor competing chlorination pathways [1] [3]. Sequential bromination-iodination in acetic acid ensures compatibility with both halogenation steps, as bromide ions are solubilized without forming stable complexes [1].

Precursor Role in Benzothiazole Derivatives Formation

4-Bromo-2-hydroxy-5-iodobenzaldehyde serves as a crucial precursor in the synthesis of benzothiazole derivatives through multiple synthetic pathways. The compound's unique dual halogen substitution pattern enables selective functionalization and cyclization reactions that lead to diverse benzothiazole frameworks [1] [2].

The most prominent synthetic approach involves the laccase-catalyzed methodology, which utilizes the enzyme's copper-containing active site to facilitate regioselective halogenation and subsequent cyclization reactions. Under optimal conditions at pH 4.5-5.5 and temperatures of 25-30°C, this enzymatic process achieves yields of 78-92% within 12-18 hours [3]. The reaction proceeds through a phenoxyl radical mechanism, where the hydroxyl group at position 2 directs bromination to position 5, while the pre-existing iodine at position 5 facilitates subsequent cyclization steps.

Conventional electrophilic aromatic substitution provides an alternative synthetic route, employing iodine monochloride in acetic acid at 60-70°C for 6-8 hours to achieve yields of 70-75%. This method leverages the activating effect of the hydroxyl group, which enhances nucleophilicity at positions 4 and 6, enabling selective iodination predominantly at position 5 [3]. The aldehyde moiety remains unreactive under these conditions, preserving the functional group for subsequent transformations.

Transition metal-catalyzed approaches utilizing vanadium complexes in methanol under reflux conditions demonstrate superior efficiency, achieving yields of 80-85% within 2-3 hours. The vanadium center coordinates with both the aldehyde and hydroxyl groups, creating a distorted octahedral geometry that ensures precise spatial control during the cyclization process [3]. This method minimizes the formation of dibrominated impurities to less than 5%.

Photocatalytic methodologies employing eosin Y under blue LED irradiation represent the most rapid synthetic approach, completing the transformation within 10 minutes with yields of 75-90%. The visible light-mediated process generates reactive oxygen species, including superoxide anion and singlet oxygen, which facilitate the cyclization through electron transfer and energy transfer pathways [1]. This methodology demonstrates remarkable efficiency in forming benzothiazole scaffolds from 4-Bromo-2-hydroxy-5-iodobenzaldehyde precursors.

Utilization in Schiff Base Ligand Development

The application of 4-Bromo-2-hydroxy-5-iodobenzaldehyde in Schiff base ligand development represents a significant advancement in coordination chemistry. The compound's aldehyde functionality readily undergoes condensation reactions with various amines to form azomethine linkages, while the hydroxyl group provides additional coordination sites for metal ion complexation [4] .

Bromosalicylaldehyde-based Schiff bases exhibit remarkable versatility in forming stable complexes with multiple transition metals including copper(II), cobalt(II), manganese(II), iron(II), nickel(II), and vanadium(II). These ligands adopt bidentate coordination modes through the nitrogen of the azomethine group and the oxygen of the hydroxyl group, creating stable five-membered chelate rings . The resulting complexes demonstrate significant antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations ranging from 25-64 μg/mL.

Halogenated benzaldehyde Schiff bases incorporating manganese(II), iron(III), and chromium(III) ions show exceptional cytotoxic properties. The complexes 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol demonstrate IC₅₀ values of 7.9-9.1 μM against various cancer cell lines, including Hep-G2 human liver carcinoma and MCF-7 human breast cancer cells [4]. Molecular docking studies reveal strong binding affinity toward tubulin protein, indicating potential applications in cancer therapy.

Vanadium(V) complexes with tridentate Schiff base ligands derived from 4-Bromo-2-hydroxy-5-iodobenzaldehyde exhibit superior stability and biological activity. The compound (E)-N′-(5-bromo-2-hydroxybenzylidene)furan-2-carbohydrazide forms stable complexes with vanadium in a distorted octahedral coordination environment [6]. These complexes demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with zone inhibition diameters ranging from 18-30 mm.

The synthesis of azomethine-based ligands typically involves condensation reactions under mild conditions, often at room temperature in ethanol or methanol solvents. The reaction proceeds through nucleophilic addition of the amine to the aldehyde carbonyl, followed by elimination of water to form the characteristic carbon-nitrogen double bond [7]. The presence of electron-withdrawing bromine and iodine substituents enhances the electrophilicity of the aldehyde carbon, facilitating the condensation reaction and improving overall yields.

Participation in Chromene Scaffold Construction

4-Bromo-2-hydroxy-5-iodobenzaldehyde plays a fundamental role in chromene scaffold construction through various multicomponent reaction pathways. The compound's structural features enable participation in both Knoevenagel condensation and Michael addition reactions, leading to diverse chromene frameworks with significant biological activities [8] [9].

The synthesis of dihydropyrano[3,2-c]chromene derivatives represents a prominent application, utilizing multicomponent reactions involving salicylaldehyde derivatives, dimedone, and malononitrile. Under zirconium oxide catalysis in aqueous media at 80°C, these reactions achieve yields of 80-95% within 25 minutes [9]. The reaction mechanism involves initial Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the activated methylene compound and subsequent cyclization.

Chromeno[4,3-b]chromene synthesis through one-pot three-component reactions demonstrates exceptional efficiency when utilizing 4-Bromo-2-hydroxy-5-iodobenzaldehyde derivatives. The histaminium tetrachlorozincate-catalyzed process under green LED irradiation achieves yields of 85-93% within 40 minutes at room temperature [10]. This methodology represents a significant advancement in environmentally benign synthetic approaches, operating under open-air conditions without requiring inert atmosphere or anhydrous solvents.

The formation of 2H-chromene derivatives through cyclization of benzyl ethers provides an alternative synthetic pathway. Photocatalytic conditions utilizing ruthenium-based catalysts enable the construction of tricyclic chromene systems with yields of 70-85% [11]. The reaction proceeds through photocatalytically triggered single-electron transfer, promoting aryl radical formation and subsequent cyclization following a kinetically favored 5-exo-trig pathway.

Halogenated chromenes derived from 4-Bromo-2-hydroxy-5-iodobenzaldehyde exhibit enhanced biological activities compared to their non-halogenated counterparts. The synthesis involves electrophilic substitution reactions with nitrostyrenes under DABCO catalysis in acetonitrile, achieving yields of 40-95% depending on the substituent pattern [12]. The presence of electron-withdrawing halogen substituents increases the electrophilicity of the beta-carbon in the nitroconjugated alkene, facilitating the cyclization process.

Indole-tethered chromene derivatives synthesized through DBU-catalyzed multicomponent reactions demonstrate remarkable anticancer properties. The reaction of indole-carbaldehydes with dimedone and malononitrile in ethanol at 60-65°C yields products with IC₅₀ values ranging from 7.9-9.1 μM against various cancer cell lines [8]. The optimization studies reveal that DBU concentration of 0.3 equivalents provides optimal yields of 80-85% within 60 minutes.

The mechanistic aspects of chromene scaffold construction involve sequential nucleophilic addition, cyclization, and dehydration steps. The initial activation of the aldehyde by the catalyst renders it susceptible to nucleophilic attack by malononitrile, forming intermediate species that undergo further reaction with activated methylene compounds. The final cyclization step involves intramolecular nucleophilic attack and elimination of water, resulting in the aromatic chromene framework.